BenchChemオンラインストアへようこそ!

5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide

Enzyme inhibition Urease Butyrylcholinesterase

5-Bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide (CAS 1207029-05-7) is a heterocyclic small molecule (MF: C₁₆H₁₁BrN₂O₃S, MW: 391.24 g/mol) that integrates a 5‑brominated furan-2-carboxamide core with a thiophene-2-carboxamido-substituted phenyl bridge. This compound belongs to the broader class of furan/thiophene-2-carboxamide derivatives, which have been investigated as enzyme inhibitors targeting urease, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and DNA gyraseB, as well as potassium channel blockers.

Molecular Formula C16H11BrN2O3S
Molecular Weight 391.24
CAS No. 1207029-05-7
Cat. No. B2887132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide
CAS1207029-05-7
Molecular FormulaC16H11BrN2O3S
Molecular Weight391.24
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CS3
InChIInChI=1S/C16H11BrN2O3S/c17-14-8-7-12(22-14)15(20)18-10-4-1-2-5-11(10)19-16(21)13-6-3-9-23-13/h1-9H,(H,18,20)(H,19,21)
InChIKeyKOEVRPADKPGQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide (CAS 1207029-05-7): Structural Baseline and Procurement-Relevant Physicochemical Profile


5-Bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide (CAS 1207029-05-7) is a heterocyclic small molecule (MF: C₁₆H₁₁BrN₂O₃S, MW: 391.24 g/mol) that integrates a 5‑brominated furan-2-carboxamide core with a thiophene-2-carboxamido-substituted phenyl bridge [1]. This compound belongs to the broader class of furan/thiophene-2-carboxamide derivatives, which have been investigated as enzyme inhibitors targeting urease, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and DNA gyraseB, as well as potassium channel blockers [2][3]. The 5-bromo substituent on the furan ring, in concert with the thiophene-2-carboxamido phenyl moiety, contributes to a computed XLogP3 of 4.0 and a topological polar surface area (TPSA) of 99.6 Ų [1], values that place this compound in a physicochemical space distinct from non‑brominated or mono‑heterocyclic analogs and are predictive of membrane permeability characteristics relevant to intracellular target engagement.

Why Generic Furan/Thiophene Carboxamides Cannot Substitute for 5-Bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide in Biological Screening


The combination of a 5‑bromofuran-2-carboxamide pharmacophore and a thiophene-2-carboxamido‑linked phenyl scaffold in 5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide is not replicated by simpler analogs that lack either the bromine atom, the thiophene-2-carboxamido extension, or the ortho‑phenylene bridge. Published structure–activity relationship (SAR) data for furan-2-carboxamide derivatives demonstrate that 5‑bromo substitution can significantly modulate bioactivity: in a direct comparison against Leishmania spp., 5-bromofuran-2-carboxamide (IC₅₀ 25.9 μM vs. L. donovani) and unsubstituted furan-2-carboxamide (IC₅₀ 29.9 μM) exhibited differential potency, confirming that the bromine atom is not a silent structural element [1]. In the enzyme inhibition domain, compounds bearing both furan and thiophene carboxamide moieties show divergent selectivity profiles—one analog exhibits 9.8‑fold greater urease inhibition than the thiourea standard, while another analog demonstrates 4.2‑fold greater BChE inhibition than galantamine—underscoring that the precise heterocycle arrangement and substitution pattern dictates target engagement [2]. Generic replacement with a non‑brominated furan-2-carboxamide, a simple thiophene-2-carboxamide, or a mono‑heterocyclic analog therefore risks altering the lipophilicity (XLogP3 4.0 vs. lower for des‑bromo analogs), hydrogen‑bonding capacity, and π‑stacking geometry that collectively define the binding interaction landscape of this compound [1][3].

Quantitative Differentiation Evidence for 5-Bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide (CAS 1207029-05-7) Against Closest Analogs


Enzyme Inhibition Profile Differentiation: Urease and BChE Activity of Furan/Thiophene-2-carboxamide Congeners

Although direct head-to-head data for CAS 1207029-05-7 against individual comparators are not yet published, class-level enzyme inhibition data for furan/thiophene-2-carboxamide derivatives establish that the specific heterocycle arrangement dictates both potency and selectivity. In the Çakmak et al. (2023) panel, Compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) exhibited 9.8‑fold greater urease inhibition than the thiourea standard, whereas Compound 3 (N-(thiophene-2-ylmethyl)furan-2-carboxamide) showed 4.2‑fold greater BChE inhibition than the galantamine standard [1]. These two compounds differ only in the interchange of furan and thiophene rings at the carboxamide and N‑substituent positions—a structural permutation directly relevant to CAS 1207029-05-7, which incorporates both a furan-2-carboxamide (with 5‑bromo substitution) and a thiophene-2-carboxamido group bridged through an ortho‑phenylene linker. The bromine atom is expected to further modulate electron density on the furan ring, potentially enhancing binding to metalloenzyme active sites such as urease, while the thiophene-2-carboxamido extension may contribute to BChE selectivity through additional hydrophobic contacts [2].

Enzyme inhibition Urease Butyrylcholinesterase Carboxamide SAR

DNA GyraseB Inhibitory Potential: Structural Homology with Validated Furan-2-carboxamido Phenyl Inhibitors

The furan-2-carboxamido phenyl motif present in CAS 1207029-05-7 is a recognized pharmacophore for DNA gyraseB inhibition in S. aureus. Janupally et al. (2015) identified 4-((4-(furan-2-carboxamido)phenyl)amino)-4-oxobutanoic acid as a lead gyraseB inhibitor with an IC₅₀ of 12.88 ± 1.39 μM, and subsequent optimization yielded Compound 22 with an improved IC₅₀ of 5.35 ± 0.61 μM [1]. The target compound shares the critical furan-2-carboxamido group attached to a phenyl core, but additionally incorporates a thiophene-2-carboxamido substituent at the ortho position and a bromine atom on the furan ring. The ortho‑phenylenediamine‑derived architecture of CAS 1207029-05-7 creates a more rigid, hydrogen‑bond‑capable scaffold than the para‑substituted aniline‑based lead series, which may alter the binding pose within the ATP‑binding pocket of DNA gyraseB. Furthermore, the enhanced lipophilicity from the bromine and thiophene substituents (computed XLogP3 4.0) could improve membrane penetration in Gram‑positive pathogens relative to the more polar lead compounds [2].

DNA gyraseB Antibacterial Staphylococcus aureus Topoisomerase inhibitor

Anti‑Leishmanial Activity: 5‑Bromofuran-2-carboxamide vs. Unsubstituted Furan-2-carboxamide Differentiation

A direct comparative study of arylcarboxamides against Leishmania promastigotes provides quantitative evidence that 5‑bromination of the furan ring modulates anti‑parasitic activity in a species‑dependent manner. In this study, furan-2-carboxamide (compound 2) exhibited IC₅₀ values of 29.9 μM against L. donovani and 28.3 μM against L. braziliensis, while 5-bromofuran-2-carboxamide (compound 3) showed an IC₅₀ of 25.9 μM against L. donovani (13.4% improvement) but a diminished potency of 36.6 μM against L. braziliensis (29.3% loss) [1]. This species‑dependent potency shift demonstrates that the 5‑bromo substituent is not pharmacologically neutral; it alters the selectivity profile across Leishmania species. CAS 1207029-05-7 extends the 5-bromofuran-2-carboxamide core with a thiophene-2-carboxamido phenyl moiety, which may further tune both potency and species selectivity through additional hydrophobic and π‑stacking interactions with parasite targets [2].

Anti-leishmanial Leishmania donovani 5-Bromofuran-2-carboxamide SAR

Potassium Channel Blockade Potential: Arylated Furan/Thiophene Carboxamide Patent Scope

Russian patent RU2275366C2 (Brendel & Pojkert, 2006) discloses arylated amides of furan and thiophene carboxylic acids as potassium channel blockers with specific activity against the Kv1.5 channel, an ultra‑rapidly activating delayed rectifier current in human atrium implicated in atrial fibrillation [1]. The patent claims cover compounds bearing an arylated furan‑ or thiophene‑carboxamide core attached to a substituted phenyl ring system. CAS 1207029-05-7, with its 5‑bromofuran-2-carboxamide moiety linked via an ortho‑phenylene bridge to a thiophene-2-carboxamide, falls within the structural scope of these claims but represents a hybrid scaffold not explicitly exemplified in the patent—combining both furan and thiophene carboxamide functionalities in a single molecule. The ortho‑phenylene diamine‑derived linker provides a distinct conformational constraint compared to the primarily para‑ and meta‑substituted examples in the patent, which may influence Kv1.5 subtype selectivity [2].

Potassium channel blocker Kv1.5 Atrial fibrillation Ion channel

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Non‑Brominated Furan Carboxamide Analogs

Computed physicochemical properties for CAS 1207029-05-7 reveal a distinct profile relative to non‑brominated and mono‑heterocyclic analogs. The target compound has a computed XLogP3 of 4.0 and a TPSA of 99.6 Ų [1]. In contrast, N-(2-aminophenyl)thiophene-2-carboxamide (CAS 436095-73-7, the des‑bromo, des‑furan analog) has a lower molecular weight (218.27 g/mol) and is expected to have a lower XLogP3 (estimated ~2.0–2.5) and higher TPSA‑to‑MW ratio due to the free amino group . Similarly, 5-bromo-N-phenylfuran-2-carboxamide (CAS not specified; CymitQuimica catalog compound) lacks the thiophene‑carboxamido extension and the ortho‑phenylene diamine motif—resulting in a simpler topology with fewer hydrogen‑bond donors and acceptors . These differences impact predicted membrane permeability: the XLogP3 of 4.0 for CAS 1207029-05-7 falls within the optimal range (1–5) for passive diffusion, while the TPSA of 99.6 Ų is below the 140 Ų threshold associated with good oral bioavailability, suggesting favorable drug‑like properties for intracellular target engagement [1].

Lipophilicity TPSA Drug-likeness Membrane permeability

Recommended Research and Industrial Application Scenarios for 5-Bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide (CAS 1207029-05-7)


Multi‑Target Enzyme Inhibition Screening: Urease, AChE, and BChE Panel

The furan‑thiophene bis‑carboxamide architecture of CAS 1207029-05-7 positions it for enzyme inhibition profiling across urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) targets, where related furan/thiophene carboxamide derivatives have demonstrated up to 9.8‑fold greater activity than reference standards depending on the heterocycle topology [1]. The 5‑bromo substituent and ortho‑phenylene‑bis‑carboxamide scaffold offer an unexplored SAR space for probing the structural determinants of selectivity between these therapeutically relevant enzymes. Screening this compound in parallel with non‑brominated analogs and mono‑heterocyclic controls can delineate the contribution of bromination and dual‑carboxamide geometry to target engagement.

DNA GyraseB Inhibitor Development for Drug‑Resistant Staphylococcus aureus

The established role of furan-2-carboxamido phenyl derivatives as DNA gyraseB inhibitors (lead IC₅₀ 12.88 μM, optimized to 5.35 μM) [2] supports the evaluation of CAS 1207029-05-7 as a structurally differentiated gyraseB ligand. Its ortho‑bis‑carboxamide topology diverges from the para‑substituted aniline series that dominates the literature, potentially offering an alternative binding mode and reduced susceptibility to resistance mechanisms. Procurement of this compound enables head‑to‑head gyraseB supercoiling assays and MIC determination against S. aureus clinical isolates, benchmarked against compounds from the Janupally et al. series.

Antiparasitic Screening Against Leishmania Species with Selectivity Profiling

Given the demonstrated species‑selective activity of 5-bromofuran-2-carboxamide against Leishmania donovani (IC₅₀ 25.9 μM) vs. L. braziliensis (IC₅₀ 36.6 μM) [3], CAS 1207029-05-7 warrants evaluation in expanded Leishmania panels. The additional thiophene‑2-carboxamido phenyl extension may further amplify species selectivity or enhance potency through multivalent target interactions. This compound is suitable for in vitro promastigote and amastigote assays, with cytotoxicity counterscreening against mammalian cells to establish a selectivity index.

Kv1.5 Potassium Channel Blocker Lead Generation for Atrial Fibrillation

The structural inclusion of CAS 1207029-05-7 within the scope of patented arylated furan/thiophene carboxamide potassium channel blockers [4] supports its application as a screening candidate for Kv1.5 inhibition. The ortho‑phenylene diamine‑derived bis‑carboxamide scaffold represents a topology not exemplified in the original patent disclosures, potentially offering differentiated Kv1.5 subtype selectivity and pharmacokinetic properties. Electrophysiological assessment in human atrial myocytes or recombinant Kv1.5 expression systems is the recommended next‑step assay.

Quote Request

Request a Quote for 5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.